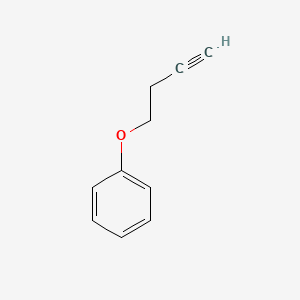

(But-3-yn-1-yloxy)benzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

but-3-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIECGJNREYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433680 | |

| Record name | 4-Phenyloxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156146-14-4 | |

| Record name | 4-Phenyloxybut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-3-yn-1-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of but 3 Yn 1 Yloxy Benzene and Its Derivatives

Strategies for O-Alkylation and Arylation

The most direct and common methods for synthesizing (but-3-yn-1-yloxy)benzene involve the formation of the ether linkage between a phenolic compound and a butynyl moiety. These strategies include classical nucleophilic substitution reactions as well as more modern catalytic approaches.

Etherification of Phenols with Butynol (B8639501) Moieties

The Williamson ether synthesis is a cornerstone in the preparation of ethers and is widely applicable to the synthesis of this compound. This method involves the reaction of a phenoxide ion with a suitable butynyl electrophile, typically a but-3-yn-1-yl halide or sulfonate. nih.govacs.orgnih.gov The phenoxide is generated in situ by treating phenol (B47542) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). organic-chemistry.orglibretexts.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or a mixture of tetrahydrofuran (B95107) (THF) and DMF to facilitate the Sₙ2 reaction. nih.govlibretexts.org

A detailed example is the synthesis of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene, a derivative of the target compound. In this procedure, 3-butyn-1-ol (B147353) is reacted with 1-(chloromethyl)-4-methoxybenzene in the presence of sodium hydride in a THF/DMF solvent system. libretexts.org This demonstrates the feasibility of using substituted phenols or benzyl (B1604629) halides in the Williamson ether synthesis to generate a variety of derivatives.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

| Phenol | 4-halo-1-butyne | K₂CO₃ | DMF | Reflux | Good | smolecule.com |

| 3-butyn-1-ol | 1-(chloromethyl)-4-methoxybenzene | NaH | THF/DMF | -11 °C to 2 °C | Not specified | libretexts.org |

| Phenol | 2-methyl-4-methylsulfonyloxy-1-butene | K₂CO₃ | DMF | 80 °C | 66% | jst.go.jp |

An alternative to the Williamson ether synthesis is the Mitsunobu reaction, which allows for the coupling of an alcohol and a nucleophile, in this case, a phenol, under milder, neutral conditions. lookchem.combeilstein-journals.org This reaction utilizes a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). lookchem.combeilstein-journals.org The Mitsunobu reaction is particularly useful for substrates that are sensitive to the basic conditions of the Williamson synthesis. While specific examples for the synthesis of this compound using this method are not prevalent in the literature, the general applicability of the Mitsunobu reaction for forming aryl ethers from phenols and alcohols is well-established. organic-chemistry.org

Application of Catalytic Etherification Reactions

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-O bonds. Both copper- and palladium-based catalytic systems have been developed for the synthesis of aryl ethers. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.

Copper-catalyzed Ullmann-type couplings can be employed to form the aryl ether bond. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. For instance, a copper(I)-catalyzed hydroxylation of aryl halides can be followed by an in-situ reaction with an alkyl halide to produce alkyl aryl ethers. organic-chemistry.org This approach could be adapted for the synthesis of this compound by using a butynyl halide in the second step.

Palladium-catalyzed C-O cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions, have also been successfully applied to the synthesis of aryl ethers. nih.govresearchgate.net These reactions typically employ a palladium catalyst with a specialized phosphine ligand to couple an aryl halide or triflate with an alcohol. nih.gov The use of these catalytic systems allows for the formation of aryl ethers under relatively mild conditions and with high functional group tolerance. nih.govresearchgate.net While direct catalytic synthesis of this compound is not extensively documented, the general protocols for palladium-catalyzed etherification provide a viable synthetic route. nih.govresearchgate.net

| Catalyst System | Reactants | Base | Solvent | Conditions | Product Type | Reference |

| CuI / 8-hydroxyquinaldine | Aryl halide, Alcohol | Tetrabutylammonium hydroxide | DMSO/Water | 70-130 °C | Alkyl Aryl Ethers | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | Aryl halide, Alcohol | Base | Toluene | 80-100 °C | Aryl Ethers | researchgate.net |

| Ni/Cu catalytic system | Phenol, Vinyl halide | Base | Not specified | Mild | Aryl Vinyl Ethers | rsc.org |

Functional Group Interconversions Leading to this compound Scaffold

An alternative approach to the synthesis of this compound and its derivatives involves the modification of a pre-existing molecule that already contains either the alkynyl ether or the aryloxy group.

Modifications of Pre-existing Alkynyl Ethers

A common strategy involves the modification of a readily available alkynyl ether. For example, a derivative of this compound can be synthesized and then the terminal alkyne can be further functionalized. One of the most powerful reactions for this purpose is the Sonogashira coupling. nih.govorganic-chemistry.org This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This would allow for the introduction of various substituents at the terminus of the butyne chain of this compound.

Another increasingly popular method for the modification of terminal alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". nih.govtcichemicals.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). beilstein-journals.org this compound can serve as the alkyne component in this reaction, allowing for its conjugation to a wide variety of molecules containing an azide group. beilstein-journals.org

| Reaction Type | Reactants | Catalyst | Key Features | Reference |

| Sonogashira Coupling | This compound, Aryl/Vinyl Halide | Pd catalyst, Cu(I) cocatalyst | C-C bond formation at the terminal alkyne | nih.govorganic-chemistry.org |

| Click Chemistry (CuAAC) | This compound, Azide | Cu(I) catalyst | Formation of a 1,2,3-triazole ring | beilstein-journals.orgnih.govtcichemicals.com |

Routes Incorporating the Aryloxy Group

In this approach, the aryloxy moiety is incorporated first, followed by the introduction or formation of the butynyl side chain. For example, one could start with a phenol that is protected or modified, and then a four-carbon chain with a terminal alkyne is attached.

A multi-step synthesis could involve starting with a protected phenol, performing a C-alkylation, and then manipulating the functional groups on the alkyl chain to generate the terminal alkyne. However, a more direct approach is the etherification of a phenol with a pre-functionalized four-carbon unit. For instance, the reaction of a phenol with a 4-halobutyne derivative under Williamson ether synthesis conditions is a direct route. smolecule.com

Furthermore, more complex strategies can be envisioned where the benzene (B151609) ring itself is constructed with the butynyloxy side chain already present on one of the precursors. For example, a palladium-catalyzed [4+2] cycloaddition of an enyne with a diyne can be used to construct the benzene ring with a pre-existing alkoxy group. sioc-journal.cn

Advanced Reactivity Profiles and Transformational Chemistry of but 3 Yn 1 Yloxy Benzene

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group is the most reactive site in (But-3-yn-1-yloxy)benzene, readily participating in a range of reactions that form new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Methodologies

The terminal C-H bond of the alkyne in this compound is amenable to various cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of C-C bonds. sciengine.com These reactions typically involve metal catalysts, most notably palladium and copper. organic-chemistry.orgnih.gov

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, represents a powerful method for constructing substituted alkynes. organic-chemistry.org While direct examples with this compound are not extensively documented in isolation, the reactivity of the terminal alkyne is well-established. For instance, related propargyloxybenzene derivatives readily undergo Sonogashira coupling. The general mechanism involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the alkyne, copper(I), and a base), and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. sciengine.com

Copper-catalyzed cross-coupling reactions are also prevalent for terminal alkynes. encyclopedia.puborganic-chemistry.org A photoinduced, copper-catalyzed three-component radical cross-coupling of cycloketone oxime esters, alkenes, and terminal alkynes has been reported, with substrates like ((prop-2-yn-1-yloxy)methyl)benzene performing well. lookchem.com This suggests that this compound would be a viable substrate for similar multi-component reactions.

The Heck reaction, another palladium-catalyzed process, typically couples alkenes with aryl or vinyl halides. organic-chemistry.orgnih.gov While not a direct reaction of the terminal alkyne C-H bond, the alkyne can be a precursor to a vinyl species that can then participate in Heck-type couplings.

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Catalyst System | Reactant Partner | Expected Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Copper-Catalyzed Coupling | Cu catalyst | Varies (e.g., alkyl halides) | Substituted alkyne |

| Heck-type Reactions | Pd catalyst, Base | Alkene (after alkyne modification) | Substituted alkene |

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's triple bond. These reactions are highly valuable for introducing a range of functional groups with high regio- and stereoselectivity.

Hydrosilylation , the addition of a silicon hydride across the triple bond, can be catalyzed by various transition metals. A cobalt(II) complex with a benzimidazole-imine-2H-imidazole ligand has been shown to be an effective precatalyst for the highly Markovnikov-selective hydrosilylation of terminal alkynes. nih.gov In a study, (but-3-yn-1-yloxy)dimethyl(phenyl)silane, a protected form of the title compound, was hydrosilylated to the corresponding α-vinylsilane with 72% yield. nih.gov Iron complexes have also been shown to catalyze the regiodivergent hydrosilylation of various alkynes, offering control over the product's regiochemistry. acs.orgrsc.org

Hydroboration , the addition of a borane, is another key hydrofunctionalization. The resulting vinylborane (B8500763) can be a versatile intermediate for further transformations, such as Suzuki-Miyaura cross-coupling. A procedure for the hydroboration of 1-((but-3-yn-1-yloxy)methyl)-4-methoxybenzene using dicyclohexylborane (B74569) has been detailed, leading to a vinylborane intermediate that can be subsequently used in transmetalation reactions to form vinylstannanes. orgsyn.orgorgsyn.org

Hydroamination , the addition of an N-H bond, is a direct method for synthesizing enamines or imines. While specific examples with this compound are scarce, copper(I) hydride (CuH)-catalyzed hydroamination of alkenes is a well-developed field, suggesting potential applicability to alkynes. mit.eduacs.org

Hydrostannylation , the addition of a tin hydride, provides access to vinylstannanes, which are valuable intermediates in Stille cross-coupling reactions. The hydrostannylation of terminal alkynes can be achieved using various catalysts. sciengine.com

Table 2: Reported Hydrofunctionalization of this compound Derivatives

| Reaction | Substrate | Catalyst/Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrosilylation | (But-3-yn-1-yloxy)dimethyl(phenyl)silane | Cobalt(II) complex, Dimethylphenylsilane | α-vinylsilane | 72% | nih.gov |

| Hydroboration | 1-((But-3-yn-1-yloxy)methyl)-4-methoxybenzene | Dicyclohexylborane | Vinylborane intermediate | Not isolated | orgsyn.orgorgsyn.org |

Cycloaddition Reactions

The alkyne moiety of this compound can act as a 2π component in cycloaddition reactions, providing a powerful tool for the construction of five-membered rings. organic-chemistry.orgwikipedia.orgbohrium.comnih.govfu-berlin.de

The most prominent example is the Huisgen 1,3-dipolar cycloaddition , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". wikipedia.orgbohrium.comnih.gov This reaction between a terminal alkyne and an azide (B81097) forms a 1,2,3-triazole ring with high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted isomer. This reaction is known to be compatible with a wide range of functional groups and is often carried out in benign solvents, including water. Given the high reactivity of terminal alkynes in CuAAC, this compound is an excellent substrate for creating triazole-linked structures.

The Diels-Alder reaction typically involves a diene and a dienophile (an alkene or alkyne). nih.gov While simple alkynes are generally poor dienophiles, they can participate in these [4+2] cycloadditions, especially with electron-rich dienes or under forcing conditions. The hexadehydro-Diels-Alder (HDDA) reaction is a variant where a triyne undergoes a [4+2] cycloisomerization to form a benzyne (B1209423) intermediate, which can then be trapped. nih.gov A silyl-protected derivative, (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, is a known precursor used in the synthesis of more complex triyne substrates for HDDA reactions. nih.gov

Deuteration and Isotopic Labeling Studies

The selective incorporation of deuterium (B1214612) into organic molecules is crucial for mechanistic studies and as a tool in pharmaceutical research. semanticscholar.org The terminal alkyne of this compound provides a specific site for deuteration.

A ruthenium-catalyzed method for the selective mono-deuteration of terminal alkynes using D₂O as the deuterium source has been developed. This method was successfully applied to a protected derivative, (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, achieving high levels of deuterium incorporation.

Table 3: Deuteration of a this compound Derivative

| Substrate | Catalyst | Deuterium Source | Product | Deuterium Incorporation |

|---|---|---|---|---|

| (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane | Ruthenium complex | D₂O | (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane-d1 | High |

Transformations Involving the Ether Linkage and Aromatic Ring

While the alkyne is the primary site of reactivity, the ether linkage and the benzene (B151609) ring can also undergo specific transformations, most notably rearrangement reactions.

Rearrangement Reactions

Sigmatropic rearrangements, particularly the Claisen rearrangement , are powerful tools for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org The classic Claisen rearrangement involves the orgsyn.orgorgsyn.org-sigmatropic rearrangement of an allyl vinyl ether or an aryl allyl ether. wikipedia.orgorganic-chemistry.orgresearchgate.net While this compound is an aryl alkynyl ether, not an aryl allyl ether, related aryl propargyl ethers (containing a C≡C-CH₂-O-Ar motif) are known to undergo thermal rearrangement. researchgate.net These reactions often proceed through an initial orgsyn.orgorgsyn.org-sigmatropic rearrangement to form an ortho-allenyl dienone intermediate, which can then undergo further cyclization or tautomerization. researchgate.net Computational studies have explored the competing reaction cascades following the Claisen rearrangement of aryl propargyl ethers. acs.org

A gold-catalyzed rearrangement of 2-(but-3-yn-1-yloxy)pyridine has been reported to afford N-alkenyl 2-pyridonyl amines in high yields under acidic conditions, demonstrating a catalytic pathway for the rearrangement of such butynyl ether systems. researchgate.net This suggests that under specific catalytic conditions, the this compound framework could be induced to rearrange, potentially leading to novel chromene or other heterocyclic structures after subsequent reactions.

Functionalization of the Aryl Moiety

The benzene ring of this compound is an activated system amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. The reactivity and regioselectivity of these transformations are dictated by the electronic properties of the (but-3-yn-1-yloxy) substituent.

The ether oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This +R (resonance) effect significantly increases the electron density of the benzene ring, rendering it more nucleophilic and thus more susceptible to attack by electrophiles compared to unsubstituted benzene. This electron-donating nature activates the ring towards electrophilic substitution.

Furthermore, the resonance delocalization preferentially increases the electron density at the positions ortho and para to the alkoxy group. youtube.comvedantu.com Consequently, the (but-3-yn-1-yloxy) group is an ortho, para-director, meaning that incoming electrophiles will predominantly substitute at these positions. youtube.comvedantu.comcanterbury.ac.nz While both ortho and para products are typically formed, the para-substituted isomer is often the major product due to reduced steric hindrance from the ether side chain. atlas.orgvedantu.com

A variety of electrophilic substitution reactions can be employed to introduce new functional groups onto the aryl moiety of this compound, as detailed below. The reaction conditions and outcomes are based on well-established precedents for analogous alkoxybenzenes, such as anisole (B1667542) (methoxybenzene).

Nitration

Nitration of the aromatic ring can be achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). vedantu.comshaalaa.com This reaction introduces a nitro (-NO₂) group, yielding a mixture of 1-(but-3-yn-1-yloxy)-2-nitrobenzene and 1-(but-3-yn-1-yloxy)-4-nitrobenzene. vedantu.com

| Reaction | Reagents and Conditions | Major Products | Minor Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(But-3-yn-1-yloxy)-4-nitrobenzene | 1-(But-3-yn-1-yloxy)-2-nitrobenzene |

Halogenation

Halogenation, such as bromination or chlorination, can be performed to introduce a halogen atom onto the benzene ring. Due to the activating nature of the alkoxy group, these reactions can often proceed under milder conditions than those required for benzene itself. shaalaa.com For instance, bromination can be carried out using bromine (Br₂) in a solvent like ethanoic acid, which is often sufficient without the need for a strong Lewis acid catalyst like iron(III) bromide (FeBr₃). vedantu.combrainly.in However, the use of a catalyst can ensure higher efficiency. atlas.org

| Reaction | Reagents and Conditions | Major Products | Minor Products |

| Bromination | Br₂, Ethanoic Acid or CH₂Cl₂/FeBr₃ | 1-Bromo-4-(but-3-yn-1-yloxy)benzene | 1-Bromo-2-(but-3-yn-1-yloxy)benzene |

| Chlorination | Cl₂, AlCl₃ or FeCl₃ | 1-Chloro-4-(but-3-yn-1-yloxy)benzene | 1-Chloro-2-(but-3-yn-1-yloxy)benzene |

Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). youtube.comsarthaks.comvedantu.com Reacting this compound with acetyl chloride, for example, would yield ortho- and para-acylated products. The resulting aryl ketones are valuable intermediates for further synthetic transformations. A key advantage of Friedel-Crafts acylation is that the product is a deactivated ketone, which prevents further acylation reactions. vedantu.com

| Reaction | Reagents and Conditions | Major Products | Minor Products |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), Anhydrous AlCl₃ | 1-(4-(But-3-yn-1-yloxy)phenyl)ethan-1-one | 1-(2-(But-3-yn-1-yloxy)phenyl)ethan-1-one |

Formylation Reactions

Formylation, the introduction of a formyl group (-CHO), is another important functionalization. However, not all standard formylation methods are suitable for alkoxybenzenes.

Vilsmeier-Haack Reaction : This reaction is effective for electron-rich aromatic compounds. jk-sci.comorganic-chemistry.orgchemistrysteps.com It employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to produce the corresponding aryl aldehyde. jk-sci.comijpcbs.com This method is expected to yield primarily 4-(but-3-yn-1-yloxy)benzaldehyde.

Gattermann-Koch Reaction : This reaction, which uses carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst system like AlCl₃/CuCl, is generally not applicable to phenol (B47542) ethers like this compound. dalalinstitute.comwikipedia.orgvedantu.comcollegedunia.com

| Reaction | Reagents and Conditions | Expected Major Product |

| Vilsmeier-Haack Formylation | 1. POCl₃, DMF; 2. H₂O | 4-(But-3-yn-1-yloxy)benzaldehyde |

Mechanistic Elucidation and Stereochemical Considerations in Reactions of but 3 Yn 1 Yloxy Benzene

Investigation of Reaction Pathways through Kinetic and Spectroscopic Analyses

Kinetic and spectroscopic analyses are powerful tools for elucidating reaction mechanisms. In the context of (But-3-yn-1-yloxy)benzene, these methods can provide information on reaction rates, intermediates, and transition states.

Kinetic Studies: Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration, temperature) to determine the rate law and activation parameters. For reactions involving aryl alkynyl ethers like this compound, kinetic data can help distinguish between different proposed mechanisms. For instance, in transition metal-catalyzed cross-coupling reactions, the reaction order with respect to the catalyst, aryl halide, and the alkyne can indicate the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. google.com

A study on the enzymatic kinetic resolution of related α-hydroxysilanes demonstrated the use of kinetic analysis to determine the relative reaction rates of enantiomers. msu.edu Similar principles can be applied to reactions of this compound to understand enantioselective processes.

Spectroscopic Analyses: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying reactants, products, and transient intermediates.

NMR Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structure of this compound and its reaction products. nih.gov For example, the chemical shifts of the acetylenic proton and carbons are characteristic of the alkyne moiety. nih.gov In-situ NMR monitoring can track the progress of a reaction over time, providing data on the concentrations of various species and helping to identify intermediates that may not be isolable.

IR Spectroscopy: The presence of the C≡C triple bond in this compound is readily identified by a sharp absorption band in the IR spectrum, typically around 2100-2260 cm⁻¹. nih.gov Monitoring the disappearance of this band and the appearance of new functional group absorptions can provide real-time information about the reaction progress. In situ IR experiments have been effectively used to probe reaction mechanisms in other systems. rsc.org

Mass Spectrometry: MS is used to determine the molecular weight of products and can help in the structural elucidation of intermediates, especially when coupled with techniques like gas chromatography (GC-MS). High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can confirm the elemental composition of molecules. acs.org

A specific example of spectroscopic application is in the study of heterocyclization reactions. The formation of 4-(But-3-yn-1-yloxy)benzo[d] google.comnih.govucl.ac.uktriazine from a corresponding precursor was confirmed using ¹H NMR, with characteristic signals indicating the final product structure. acs.org

Computational Chemistry Approaches to Reaction Mechanism Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at the molecular level. These methods can model reaction pathways, calculate the energies of reactants, intermediates, and transition states, and provide insights into the electronic structure of molecules.

For reactions involving this compound, DFT calculations can be employed to:

Predict Reaction Pathways: By calculating the potential energy surface, computational models can identify the most likely reaction pathway and rule out less favorable alternatives.

Elucidate Transition State Structures: Understanding the geometry and electronic properties of transition states is key to explaining the selectivity of a reaction.

Explain Regioselectivity and Stereoselectivity: Computational models can rationalize why a particular regioisomer or stereoisomer is formed preferentially by comparing the activation energies of the competing pathways.

In a study on the synthesis of 4-alkoxy- and 4-aryloxybenzo[d] google.comnih.govucl.ac.uktriazines, DFT calculations were performed to understand the mechanism of the intramolecular heterocyclization. acs.org These calculations supported a proposed mechanism that proceeds without the need for harsh conditions or metal catalysis. acs.org Similarly, computational analysis of related compounds has been used to understand conformational preferences and reactivity patterns. For instance, DFT calculations on a brominated analog revealed that the ortho position to the propargyloxy group is the most electrophilic, which aligns with experimental observations of preferential substitution.

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity and stereoselectivity are critical concepts in organic synthesis, dictating the formation of specific isomers. youtube.com In reactions of this compound, both the alkyne and the aromatic ring can participate in various transformations where these selectivities are important.

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over another. chemrxiv.org In the case of this compound, addition reactions to the alkyne moiety and substitution reactions on the benzene (B151609) ring are common examples.

Addition to the Alkyne: In reactions such as hydration or hydrohalogenation of the alkyne, the addition of the electrophile can occur at either of the two sp-hybridized carbons. The regiochemical outcome (Markovnikov vs. anti-Markovnikov addition) is influenced by the electronic effects of the attached ether group and the reaction conditions. Hydroboration-oxidation, for example, is known to be a regioselective reaction that typically results in anti-Markovnikov addition. chemrxiv.org

Aromatic Substitution: In electrophilic aromatic substitution reactions, the phenoxy group is an ortho-, para-directing activator. Therefore, incoming electrophiles will preferentially attack at the ortho and para positions of the benzene ring.

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. youtube.com This is particularly relevant in reactions that create new stereocenters.

Addition to the Alkyne: The addition of reagents across the triple bond can lead to the formation of (E)- or (Z)-alkenes. The stereochemical outcome depends on the reaction mechanism. For example, catalytic hydrogenation using Lindlar's catalyst typically yields the cis-alkene, while dissolving metal reduction (e.g., sodium in liquid ammonia) gives the trans-alkene.

Asymmetric Synthesis: Reactions that introduce a new chiral center can be designed to be stereoselective, producing an excess of one enantiomer. For example, the A3-coupling reaction (aldehyde-alkyne-amine) can generate chiral propargylamines. scielo.br The stereoselectivity of such reactions can often be controlled by using chiral catalysts or auxiliaries. Research on the stereoselective synthesis of enamides and enol ethers has demonstrated high Z-selectivity through the use of specific vinylbenziodoxolone reagents in palladium-catalyzed cross-couplings. rsc.org

The table below summarizes some key reactions and their expected selectivities for this compound.

Table 1: Regioselectivity and Stereoselectivity in Reactions of this compound

| Reaction | Reagents | Expected Regioselectivity | Expected Stereoselectivity |

|---|

Strategic Applications of but 3 Yn 1 Yloxy Benzene in Complex Molecule Synthesis

Role as a Key Synthon for Building Block Assembly

(But-3-yn-1-yloxy)benzene is a valuable synthon, or synthetic building block, for assembling more elaborate molecules. Its utility stems from the orthogonal reactivity of its terminal alkyne and its aromatic ring. The terminal alkyne is a hub for a variety of transformations, while the phenoxy group can be modified or act as a stable directing group.

The terminal alkyne (C≡C-H) is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction connects the terminal alkyne with aryl or vinyl halides, enabling the extension of the carbon skeleton.

Click Chemistry (Azide-Alkyne Cycloaddition): The alkyne readily participates in copper-catalyzed or strain-promoted cycloaddition reactions with azides to form stable 1,2,3-triazole rings. This reaction is highly efficient and is used to link different molecular fragments.

Alkynylation: The acetylenic proton can be removed by a strong base to generate an acetylide, which can then act as a nucleophile to attack various electrophiles.

Hydrofunctionalization: The triple bond can undergo addition reactions, such as hydrostannation, to create functionalized vinyl derivatives, which are themselves useful intermediates for further coupling reactions. acs.org

The phenoxy portion of the molecule also offers synthetic handles. The aromatic ring can undergo electrophilic aromatic substitution to introduce additional functional groups. Alternatively, the ether linkage can be cleaved under specific conditions if required. This dual reactivity allows for a programmed, stepwise assembly of complex structures. For instance, a related precursor, (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, was used as a starting material in the total synthesis of indole (B1671886) alkaloids lycogarubin C and lycogalic acid A. rsc.org

Table 1: Key Reactions of this compound Functional Groups

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) | R-C≡C-Ar/Vinyl |

| Terminal Alkyne | Azide-Alkyne Cycloaddition | Azide (B81097) (R-N₃), Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole |

| Terminal Alkyne | Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne, Cu(I) salt, base | Unsymmetrical di-alkyne |

| Terminal Alkyne | Hydrostannation | Bu₃SnH, Mo catalyst | Vinylstannane derivative |

| Phenyl Ring | Electrophilic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Substituted aromatic ring |

Integration into Convergent and Divergent Synthetic Routes

The distinct functionalities of this compound make it an ideal component for both convergent and divergent synthetic strategies, which are cornerstones of efficient chemical synthesis.

Convergent Synthesis: In a convergent approach, large fragments of a target molecule are synthesized independently and then joined together at a late stage. This compound can act as one of these key fragments. For example, the alkyne terminus can be elaborated into a complex chain, while a separate complex fragment is prepared with a functional group (like a halide) ready to be coupled to the aromatic ring of the phenoxy group, or vice-versa. This approach was demonstrated in the synthesis of the C1–C29 carbon framework of amphidinolide F, where three complex fragments were coupled in the final stages. acs.org The reliability of reactions like Sonogashira or "click" chemistry makes this compound a dependable linker in such strategies.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. This compound is an excellent starting point for such a strategy. The alkyne and the phenyl ring can be functionalized in various combinations. For example, the alkyne can be converted into a range of heterocycles, while the phenyl ring is subjected to different substitution reactions. This creates a family of compounds from a single precursor. A study on the synthesis of tripodal melamines based on (4-aminophenoxy)alkanoic acids illustrates the principles of comparing convergent and divergent routes for creating complex molecular structures from common building blocks.

Development of Novel Synthetic Cascades and Domino Reactions

Cascade reactions, also known as domino reactions, are processes where multiple bond-forming events occur in a single operation without isolating intermediates. These reactions are highly efficient in terms of atom economy and step count, rapidly building molecular complexity. The structure of this compound is well-suited to initiate or participate in such cascades.

A significant example is the hexadehydro-Diels-Alder (HDDA) reaction, a powerful tool for synthesizing complex benzenoid products. nih.gov In a representative procedure, a precursor derived from 3-butyn-1-ol (B147353) is converted into a triyne substrate. nih.gov This substrate, upon heating, undergoes a cascade reaction involving a [4+2] cycloisomerization to form a highly reactive benzyne (B1209423) intermediate, which is then trapped to yield a polycyclic product. nih.gov The butynyloxy fragment is integral to constructing the necessary triyne precursor for this powerful cascade.

Other domino reactions applicable to this structure include:

Gold-Catalyzed Cycloisomerization: Propargyl ether systems, similar to the butynyloxy structure, can undergo gold-catalyzed intramolecular hydroarylation to construct polycyclic chromene cores. researchgate.net

Palladium-Catalyzed Domino Reactions: Platinum or palladium catalysts can initiate domino processes for synthesizing functionalized indoles from substrates containing alkyne and indole moieties. nih.gov

Photochemical Domino Reactions: Visible light can drive C-H functionalization in multi-component domino reactions to access complex scaffolds like xanthenes. rsc.org

Table 2: Examples of Domino Reactions Utilizing Related Alkynyl Ether Structures

| Reaction Name | Key Precursor Type | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Hexadehydro-Diels-Alder (HDDA) Cascade | Triyne derived from a butynol (B8639501) ether | Heat (Toluene) | Fused Polycyclic Aromatic |

| Gold-Catalyzed Hydroarylation | Di-aryl propargyl ether | Gold(I) Complex | Polycyclic Chromene |

| Platinum-Catalyzed Cyclization | Indole with alkynyl side chain | Platinum Catalyst | Benzene-alkynylated Indole |

Utility in Scaffold Construction for Advanced Chemical Research

In medicinal chemistry and materials science, a molecular scaffold is a core structure upon which various functional groups are appended to create a library of diverse compounds for screening. This compound is a valuable starting point for scaffold construction due to its adaptability.

Research has shown that the butynyloxy fragment can be readily incorporated into larger, more complex heterocyclic systems. In one study, this compound was used to synthesize 4-(But-3-yn-1-yloxy)benzo[d] Current time information in Bangalore, IN.smolecule.comacs.orgtriazine. acs.org This was achieved through a novel methodology involving the intramolecular heterocyclization of a 1-azido-2-[isocyano(p-tosyl)methyl]benzene intermediate, followed by the insertion of an alcohol like 3-butyn-1-ol (the precursor to the butynyloxy group). acs.org The resulting product combines the benzotriazine scaffold with a reactive alkyne handle, which can be further functionalized to generate a library of potential drug candidates or molecular probes.

This approach highlights the utility of this compound in what is known as lead-oriented synthesis, which aims to efficiently prepare libraries of diverse, three-dimensional compounds for biological screening. whiterose.ac.uk By serving as a foundational building block, it enables the generation of novel molecular frameworks that expand the accessible chemical space for scientific discovery.

Methodological Advances in Spectroscopic Characterization of but 3 Yn 1 Yloxy Benzene and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of (But-3-yn-1-yloxy)benzene.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the two methylene (B1212753) groups of the butyl chain, and the terminal acetylenic proton. The aromatic protons typically appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The protons of the methylene group adjacent to the oxygen atom (O-CH₂) are deshielded and resonate as a triplet at approximately δ 4.0 ppm. The other methylene group (-CH₂-C≡), being adjacent to the sp-hybridized carbons, appears as a triplet of doublets around δ 2.5-2.7 ppm. The terminal alkyne proton (≡C-H) is observed as a triplet at about δ 2.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals for the six aromatic carbons, with the oxygen-bearing carbon (C-O) appearing most downfield among them (around δ 158 ppm). The other aromatic carbons would resonate in the typical range of δ 114-130 ppm. The two sp-hybridized carbons of the alkyne group are found at approximately δ 80 ppm (quaternary C) and δ 70 ppm (terminal CH). The carbon of the methylene group attached to the oxygen (O-CH₂) is observed around δ 67 ppm, while the other methylene carbon (-CH₂-C≡) appears further upfield at approximately δ 20 ppm.

A summary of representative NMR data is presented in the interactive table below, based on analyses of closely related structures and spectral prediction. rsc.org

Interactive Table 1: Representative NMR Data for this compound Data is based on typical values for similar structures in CDCl₃ solvent.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| Ar-H (ortho) | ~7.25 | d | ~129.5 |

| Ar-H (meta) | ~6.90 | t | ~114.5 |

| Ar-H (para) | ~6.95 | t | ~121.0 |

| Ar-C (ipso) | - | - | ~158.5 |

| O-CH₂ | ~4.05 | t | ~67.0 |

| CH₂-C≡ | ~2.60 | td | ~19.5 |

| ≡C-H | ~2.00 | t | ~69.5 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental formula of this compound and to gain insight into its structure through analysis of its fragmentation patterns.

Molecular Formula Confirmation: The molecular formula of this compound is C₁₀H₁₀O, corresponding to a monoisotopic mass of approximately 146.073 g/mol . uni.lulookchem.com High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass. In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 146. Additionally, adduct ions such as [M+H]⁺ (m/z 147) or [M+Na]⁺ (m/z 169) are commonly detected, especially with soft ionization techniques like electrospray ionization (ESI). uni.lu

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation pattern provides a fingerprint of the molecule. For this compound, key fragmentation pathways include:

Cleavage of the ether bond: This can lead to the formation of a phenoxy radical and a [C₄H₅]⁺ ion (m/z 53) or, more prominently, a phenol (B47542) cation radical [C₆H₅OH]⁺ (m/z 94) after rearrangement, and the loss of a butynyl radical.

Loss of the alkyne group: Fragmentation can occur with the loss of the terminal alkyne functionality, leading to various smaller fragments.

Formation of a phenyl cation: The [C₆H₅]⁺ ion at m/z 77 is a very common fragment for benzene-containing compounds.

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₀H₁₀O]⁺ | 146.073 | Molecular Ion |

| [M+H]⁺ | [C₁₀H₁₁O]⁺ | 147.080 | Protonated Molecule |

| [M+Na]⁺ | [C₁₀H₁₀ONa]⁺ | 169.062 | Sodium Adduct |

| [C₆H₅OH]⁺ | [C₆H₆O]⁺ | 94.042 | Fragment from ether cleavage and rearrangement |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.

Alkyne Group (C≡C-H): The most distinctive peaks are those from the alkyne. The terminal C-H stretch appears as a sharp, strong band around 3300 cm⁻¹. The C≡C triple bond stretch is observed as a weaker, sharp absorption in the range of 2100-2150 cm⁻¹.

Aromatic Ring (C₆H₅): The C-H stretching vibrations of the benzene (B151609) ring appear as a group of peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C=C stretching vibrations within the ring give rise to characteristic absorptions at approximately 1600 cm⁻¹ and 1500 cm⁻¹.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration is a strong band typically found in the region of 1200-1260 cm⁻¹. The symmetric stretch is weaker and appears around 1040-1050 cm⁻¹.

Aliphatic C-H Bonds: The C-H stretching vibrations of the methylene groups in the butyl chain are observed as bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Terminal Alkyne (≡C-H) | ~3300 | Strong, Sharp |

| C-H Stretch | Aromatic (sp² C-H) | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³ C-H) | 2850 - 2960 | Medium |

| C≡C Stretch | Alkyne | 2100 - 2150 | Weak to Medium, Sharp |

| C=C Stretch | Aromatic Ring | ~1600, ~1500 | Medium |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of synthesized this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a solvent mixture (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase. The resulting spots can be visualized under UV light or by using a staining agent. scielo.br

Column Chromatography: For preparative scale purification, flash column chromatography is the standard method. scielo.brsmolecule.com The crude product is loaded onto a column packed with a stationary phase, typically silica gel, and eluted with a suitable solvent system (e.g., mixtures of hexane (B92381) and ethyl acetate). The fractions are collected and analyzed by TLC to isolate the pure compound. For compounds sensitive to the acidic nature of silica gel, a small amount of a base like triethylamine (B128534) can be added to the eluent to prevent degradation. rochester.edu

Gas Chromatography (GC): GC is an effective technique for assessing the purity of volatile compounds like this compound. The sample is vaporized and passed through a column with a carrier gas. The retention time, the time it takes for the compound to travel through the column, is a characteristic property. A pure sample will show a single major peak in the chromatogram. GC coupled with a flame ionization detector (FID) is commonly used for quantitative purity analysis. scielo.br

Theoretical and Computational Chemistry Studies on but 3 Yn 1 Yloxy Benzene

Electronic Structure and Conformation Analysis

The electronic structure of (But-3-yn-1-yloxy)benzene is characterized by the interplay of its constituent functional groups: the phenoxy group and the butynyl chain. The molecule has a molecular formula of C₁₀H₁₀O and features 3 rotatable bonds, which gives rise to various possible conformations. lookchem.comuni.lu

Conformational analysis, typically performed using methods like Density Functional Theory (DFT), focuses on the relative energies of different spatial arrangements of the molecule. The rotation around the C-C and C-O single bonds of the butyloxy chain is key to its conformational landscape. Similar to analogous flexible chains attached to a benzene (B151609) ring, the molecule is expected to have multiple low-energy conformers. The most stable conformers would seek to minimize steric hindrance while maximizing stabilizing interactions, such as potential weak interactions between the alkyne's π-system and the benzene ring.

The electronic properties can be visualized using molecular electrostatic potential (MEP) maps. uni-muenchen.de An MEP map for this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor). ucsb.edu The electron-rich areas are expected to be located around the oxygen atom of the ether group and above and below the planes of the benzene ring and the alkyne's triple bond, corresponding to the locations of lone pairs and π-electrons. ucsb.eduresearchgate.net Conversely, a region of positive potential would be found at the terminal, acidic proton of the alkyne group. uni-muenchen.de These maps are valuable for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Physicochemical Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O | lookchem.com |

| Exact Mass | 146.073 g/mol | lookchem.com |

| XLogP3 | 2.7 | lookchem.comuni.lu |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 1 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

Quantum Chemical Predictions of Reactivity

Quantum chemical methods are instrumental in predicting the reactivity of this compound. scienceopen.com By calculating various molecular properties, known as reactivity descriptors, a detailed picture of its chemical behavior can be formed.

DFT calculations can be used to predict the regioselectivity of reactions. For instance, in reactions involving electrophilic attack on the aromatic ring, the directing effects of the butoxy group can be quantified by calculating the partial atomic charges on the ring's carbon atoms. For analogous substituted phenols, DFT calculations have been used to determine that the ortho and para positions are the most electron-rich and therefore most susceptible to electrophilic attack.

The reactivity of the alkyne group can also be assessed. The Global Electrophilicity Index (GEI), a metric derived from the energies of the frontier molecular orbitals, can predict a molecule's susceptibility to nucleophilic attack. rsc.org For reactions like hydroboration, computational studies on similar alkynes have helped to understand catalyst-substrate interactions and predict the reaction's feasibility. rsc.org

Modeling of Reaction Intermediates and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms by modeling the structures and energies of intermediates and transition states. nih.gov This allows for the calculation of activation barriers (ΔG‡), which are directly related to reaction rates.

A key reaction for terminal alkynes like this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". beilstein-journals.org Computational studies on the CuAAC reaction of the closely related (prop-2-yn-1-yloxy)benzene have shown that it proceeds through a stepwise mechanism involving a six-membered copper(III) metallacycle intermediate. beilstein-journals.org The formation of this strained intermediate was calculated to be endothermic by 8.2 kcal/mol. beilstein-journals.org

Similarly, DFT has been used to model transition states in other reactions. For example, in the synthesis of benzotriazines from related alkoxy precursors, DFT calculations were performed to understand the mechanism of the key heterocyclization step. acs.org For nucleophilic substitution reactions on similar butynyl systems, the calculated free energy of activation has shown excellent agreement with experimental data, validating the computational model of the Sₙ2-type transition state. acs.org

Table 2: Representative Calculated Activation Energies for Reactions of Analogous Systems

| Reaction Type | Analogous System | Calculated Activation Barrier (ΔG‡) | Computational Method | Source |

|---|---|---|---|---|

| Nucleophilic Substitution (Sₙ2) | Butenyl sulfonate + Cyanide | 18.8 kcal/mol | B3LYP-D2/6-31+G(d,p) | acs.org |

| Azide-Alkyne Cycloaddition (uncatalyzed) | Azide (B81097) + Alkyne | ~30-40 kcal/mol | CBS | acs.org |

| CuAAC Intermediate Formation | (Prop-2-yn-1-yloxy)benzene + Azide + Cu(I) | 8.2 kcal/mol (endothermic) | DFT | beilstein-journals.org |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The energy and symmetry of these orbitals determine whether a reaction is favorable.

For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the benzene ring and the p-orbital of the ether oxygen. The LUMO is likely the antibonding π* orbital of the aromatic ring. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

FMO theory is particularly useful for explaining pericyclic reactions, such as 1,3-dipolar cycloadditions. wikipedia.org The alkyne in this compound can act as a dipolarophile, reacting with 1,3-dipoles like azides. The feasibility of this reaction depends on the HOMO-LUMO energy gap between the reactants. The interaction can be either between the HOMO of the dipole and the LUMO of the alkyne (a Type I reaction) or the HOMO of the alkyne and the LUMO of the dipole (a Type II reaction). wikipedia.orgresearchgate.net The pair of orbitals with the smaller energy gap will dominate the interaction. imperial.ac.uk In the case of the CuAAC reaction, the copper catalyst alters the FMO energies of the alkyne, facilitating the reaction that is otherwise slow. beilstein-journals.org

Future Directions and Emerging Research Avenues for but 3 Yn 1 Yloxy Benzene

Development of Sustainable Synthetic Protocols

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For (But-3-yn-1-yloxy)benzene, research is anticipated to move beyond traditional synthesis methods towards more environmentally benign protocols. Key areas of development will likely include:

Catalyst Innovation: A shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Future syntheses of this compound will likely employ recyclable, non-toxic catalysts. For instance, the copper-catalyzed coupling of phenols with boroxines at room temperature presents a milder alternative to traditional methods. researchgate.net The development of heterogeneous copper catalysts that can be easily recovered and reused would further enhance the sustainability of aryl ether synthesis. researchgate.net

Alternative Solvents and Reaction Conditions: The use of hazardous solvents is a major environmental concern. Research into utilizing greener solvents like water, supercritical fluids, or biodegradable solvents such as polyethylene (B3416737) glycol (PEG) for the synthesis of functionalized alkynes is a promising avenue. rsc.org Furthermore, solvent-free reaction conditions, where feasible, represent an ideal green chemistry approach. acs.org Techniques like high-temperature ball milling have shown promise for the sustainable synthesis of ethers, eliminating the need for solvents and reducing reaction times. irb.hr

Atom Economy and Waste Reduction: Future synthetic strategies will prioritize atom economy, maximizing the incorporation of starting materials into the final product. This includes exploring one-pot tandem reactions where multiple synthetic steps are carried out in a single reaction vessel, thereby reducing waste and simplifying purification processes. rsc.org The use of carbon dioxide as a C1 source for the carboxylation of terminal alkynes is another innovative approach that aligns with the principles of a circular economy. irb.hr

| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |

| Recyclable Catalysts | Use of heterogeneous copper or palladium catalysts for etherification or coupling reactions. | Reduced catalyst waste, lower cost, simplified product purification. |

| Green Solvents | Employing water, supercritical CO2, or biodegradable solvents. | Reduced environmental impact, improved safety profile. |

| Solvent-Free Reactions | Mechanochemical synthesis via ball milling. | Elimination of solvent waste, potential for shorter reaction times. |

| One-Pot Synthesis | Tandem reactions combining ether formation and subsequent functionalization. | Increased efficiency, reduced waste generation. |

Exploration of Novel Catalytic Transformations

The terminal alkyne group in this compound is a versatile handle for a variety of catalytic transformations, opening doors to the synthesis of complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a cornerstone of modern chemical synthesis due to its high efficiency, selectivity, and mild reaction conditions. orgsyn.orgnih.gov this compound is an ideal substrate for CuAAC, allowing for its conjugation to a wide array of azide-containing molecules to form stable 1,2,3-triazole linkages. orgsyn.orgfrontiersin.org This has been demonstrated in the synthesis of complex heterocyclic systems and for the functionalization of polymers. acs.orgnih.gov Future research will likely focus on developing even more efficient and biocompatible copper catalyst systems, including those that are photo-activated, to expand the scope of CuAAC applications. sigmaaldrich.com

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. smolecule.comajgreenchem.com this compound can participate in Sonogashira couplings to create extended π-conjugated systems, which are of interest in materials science and medicinal chemistry. nih.govcardiff.ac.uk The development of copper-free Sonogashira coupling protocols is a significant advancement, particularly for biological applications where copper toxicity is a concern. rsc.org

Other Catalytic Reactions: The reactivity of the alkyne can be harnessed in numerous other catalytic processes. This includes hydroarylation, carbene insertions, and cycloaddition reactions to construct diverse molecular architectures. nih.govcardiff.ac.uk The development of catalysts that can selectively control the regiochemistry and stereochemistry of these transformations will be a key area of future research.

| Catalytic Transformation | Reagents and Conditions | Product Type | Potential Applications |

| CuAAC | Azide (B81097), Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole | Drug discovery, materials science, bioconjugation |

| Sonogashira Coupling | Aryl/vinyl halide, Pd/Cu catalyst, base | Internal alkyne | Synthesis of conjugated materials, complex organic molecules |

| Hydroarylation | Arene, Gold or other metal catalyst | Arylated alkene | Construction of complex scaffolds |

Potential in Materials Science Research

The incorporation of this compound into polymeric structures offers a promising route to novel materials with tailored properties. The terminal alkyne provides a reactive site for polymerization or post-polymerization modification.

Monomer for Polymer Synthesis: this compound and its derivatives can serve as monomers for the synthesis of functional polymers. For instance, a silyl-protected version, (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, has been successfully polymerized to form cyclic polyacetylenes. nsf.gov These polymers can subsequently degrade into linear analogues, offering a pathway to previously inaccessible polymer structures. nsf.gov The phenoxy group can also influence the properties of the resulting polymer, such as thermal stability and solubility.

Cross-linking and Network Formation: The alkyne functionality is an excellent handle for creating cross-linked polymer networks. Through reactions like CuAAC, this compound can be used to connect polymer chains, leading to the formation of thermosets, hydrogels, and other network materials. nih.gov The properties of these networks, such as their mechanical strength and swelling behavior, can be tuned by controlling the cross-linking density.

Functional Material Scaffolds: The ability to functionalize the alkyne group via click chemistry allows for the straightforward modification of materials containing this compound units. This opens up possibilities for creating materials with specific functionalities, such as superhydrophobic surfaces, anti-corrosion coatings, and materials for optical applications. mdpi.com The aryl ether component can contribute to the thermal and chemical stability of these materials. nih.govgoogle.com

| Material Type | Role of this compound | Potential Properties |

| Linear Polymers | Monomer in polymerization reactions. | Tunable solubility, thermal stability, and degradability. |

| Cross-linked Networks | Cross-linking agent via alkyne reactions. | Enhanced mechanical strength, controlled swelling. |

| Functional Surfaces | Scaffold for post-polymerization modification. | Tailored surface properties (e.g., hydrophobicity, bio-inertness). |

Interdisciplinary Research Opportunities in Chemical Biology

The terminal alkyne of this compound is a bioorthogonal functional group, meaning it can react selectively within a complex biological environment without interfering with native biochemical processes. This property makes it an invaluable tool for chemical biologists.

Bioorthogonal Labeling: this compound can be incorporated into biomolecules such as proteins, nucleic acids, or glycans. The alkyne handle then allows for the attachment of reporter molecules, such as fluorophores or affinity tags, via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This enables the visualization and tracking of biomolecules in living cells and organisms. rsc.org

Chemical Probes: As a building block, this compound can be used to construct chemical probes designed to interact with specific biological targets. rsc.org The modular nature of click chemistry allows for the rapid synthesis of libraries of probe candidates, accelerating the discovery of molecules that can be used to study protein function or as starting points for drug development. smolecule.com

Drug Discovery and Medicinal Chemistry: The structural motif of this compound is found in derivatives that are being explored for various therapeutic applications. For example, derivatives containing this fragment have been investigated as potential antimicrobial and anticancer agents. ajgreenchem.com The alkyne group can serve as a key pharmacophore or as a point for further diversification to optimize biological activity and pharmacokinetic properties. cardiff.ac.uk

| Application Area | How this compound is Utilized | Significance in Chemical Biology |

| Bioorthogonal Labeling | As a component of a bioorthogonal reporter or tag. | Enables the study of biomolecules in their native environment. |

| Chemical Probes | As a scaffold for the synthesis of target-specific probes. | Facilitates the investigation of protein function and biological pathways. |

| Drug Discovery | As a building block for the synthesis of bioactive molecules. | Provides a versatile platform for developing new therapeutic agents. |

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare (But-3-yn-1-yloxy)benzene?

- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions. A representative procedure involves reacting a propargyl derivative (e.g., propargyl bromide) with a phenolic substrate under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (60–80°C). For example, details a similar synthesis of ((but-3-yn-1-yloxy)methyl)benzene using functionalized alkynes and aryl halides. Key steps include optimizing catalyst loading (e.g., Pd(PPh₃)₄) and purification via column chromatography or distillation to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Confirms the alkyne and ether moieties. For instance, the terminal alkyne proton typically appears as a singlet near δ 1.9–2.1 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm (see for NMR spectral data of a structurally similar compound) .

- FTIR : Identifies C≡C stretching (~2100 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).

- GC-MS : Validates molecular ion peaks (e.g., [M⁺] at m/z 160) and purity.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation ( classifies similar alkynes as Category 4 for acute toxicity) .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for alkyne-containing compounds (see for protocols on aromatic ether disposal) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and ligands (e.g., PPh₃ vs. Xantphos) to enhance coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, THF) versus non-polar solvents (toluene) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time while maintaining yield ( highlights temperature-dependent yields in analogous syntheses) .

Q. How can contradictions in reported spectral data for this compound be resolved?

- Methodological Answer :

- Reference Standards : Compare experimental NMR data with published spectra (e.g., provides ¹H NMR data for a derivative) .

- Solvent Calibration : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) by re-measuring spectra under consistent conditions.

- Collaborative Validation : Cross-check data with multiple labs to identify systematic errors (refer to ’s framework for analyzing contradictory results) .

Q. What computational approaches predict the reactivity of the alkyne group in this compound?

- Methodological Answer :

- DFT Calculations : Model HOMO-LUMO gaps to assess susceptibility to cycloaddition (e.g., Huisgen reactions). Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., aqueous vs. organic media).

- PubChem Data : Leverage structural descriptors (InChIKey, SMILES) from to parameterize simulations .

Q. What challenges arise when using this compound in multicomponent reactions?

- Methodological Answer :

- Steric Hindrance : The linear alkyne may limit accessibility in bulky environments. Mitigate by introducing electron-withdrawing groups on the benzene ring.

- Competing Pathways : Monitor for side reactions (e.g., Glaser coupling) using TLC or in-situ IR.

- Catalyst Poisoning : Test additives (e.g., CuI) to stabilize Pd catalysts during Sonogashira couplings ( discusses analogous challenges) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.